molecular formula C19H16N4S B2371806 5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2371806
M. Wt: 332.4 g/mol
InChI Key: JZBUVSQMZBERPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a synthetic small molecule based on a thieno[2,3-d]pyrimidine scaffold, a structure recognized as a purine bioisostere . This core framework is of significant interest in medicinal chemistry and oncology research for developing targeted cancer therapies. Thienopyrimidine analogues are extensively investigated as potent inhibitors of various protein tyrosine kinases (PTKs) . These enzymes, when overexpressed, are drivers of uncontrolled cell proliferation and survival in numerous cancers . Specifically, compounds with this scaffold have demonstrated promising activity against key oncogenic targets, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . Inhibition of these receptors can disrupt critical signaling pathways involved in tumor growth and angiogenesis . Furthermore, structurally similar 4-aminopyrimidine derivatives have been studied as intermediates in the synthesis of established kinase inhibitors, such as imatinib, underscoring the therapeutic potential of this chemical class . This product is provided for research purposes to support the development of novel anti-cancer agents and the study of signal transduction mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S/c1-13-5-7-14(8-6-13)16-11-24-19-17(16)18(22-12-23-19)21-10-15-4-2-3-9-20-15/h2-9,11-12H,10H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBUVSQMZBERPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula: C19H16N4S
  • CAS Number: 726160-12-9

The thieno[2,3-d]pyrimidine moiety is significant for its interaction with various biological targets, including enzymes and receptors.

Anticancer Properties

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer activities. The compound has been shown to lower cancer cell viability through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound inhibits the proliferation of multiple cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Targeting Specific Pathways : The compound has been identified as a modulator of phosphoinositide-specific phospholipase C (pi-PLC), which plays a role in tumorigenesis. Inhibition of this pathway can lead to reduced tumor growth and metastasis .

Antiviral Activity

Recent studies have also highlighted the antiviral potential of thieno[2,3-d]pyrimidine derivatives:

  • Inhibition of Viral Replication : The compound has demonstrated effectiveness against specific viruses by inhibiting viral replication processes. For instance, it has been noted to affect the activity of RNA polymerases crucial for viral replication .
  • Mechanism of Action : The antiviral activity is believed to stem from its ability to interfere with viral entry or replication within host cells, although specific pathways remain under investigation.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in various assays:

  • Cell Viability Assays : The compound exhibits selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
  • IC50 Values : In vitro studies report IC50 values indicating effective concentrations for inhibiting cell growth and inducing apoptosis in targeted cancer cell lines .

Case Studies and Experimental Data

Several studies have contributed to our understanding of this compound's biological activity:

StudyFindings
Demonstrated anticancer effects through pi-PLC inhibition in tumor cell lines.
Showed antiviral effects against RNA viruses with specific pathways affected.
Reported selective cytotoxicity with promising IC50 values against cancer cells.

Mechanistic Insights

Research into the mechanisms underlying the biological activity of this compound suggests:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with key regulatory proteins involved in cell cycle progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-amine derivatives exhibit diverse pharmacological activities modulated by substituent variations. Below is a systematic comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name & Source Substituents (Position) Yield (%) Melting Point (°C) Molecular Formula Key Activities
Target Compound 5-(4-methylphenyl), N-(pyridin-2-ylmethyl) N/A N/A C₁₉H₁₆N₄S Not reported
7e () 5-(2-methoxyphenyl) 85 229–231 C₁₃H₁₁N₃OS N/A
5a () N-(4-chlorophenyl), 7-methyl 85 170–172 C₁₅H₁₂ClN₃S Anti-proliferative activity
5c () N-(4-methoxyphenyl), 7-methyl 62 140–142 C₁₆H₁₅N₃OS N/A
15 () 6-(4-nitrophenyl), N-(1H-indazol-5-yl) 40 N/A C₂₄H₁₇N₇O₂S Dual EGFR/HER2 inhibition
38 () N-(1H-benzo[d]imidazol-2-yl) 12 122–125 C₁₇H₁₄N₆S Anti-HCV activity
N-(2-phenylethyl) analog () N-(2-phenylethyl) N/A N/A C₂₁H₁₉N₃S N/A

Key Observations

Substituent Effects on Yield :

  • Bulky substituents (e.g., indazole in ) often reduce yields (40%) compared to simpler aryl groups (85% for 5a in ). Steric hindrance during nucleophilic substitution may explain this trend .
  • Electron-withdrawing groups (e.g., nitro in ) may also lower yields due to reduced reactivity .

Melting Points :

  • Compounds with methoxy groups (e.g., 7e, 229–231°C) exhibit higher melting points than chlorinated analogs (5a, 170–172°C), likely due to enhanced crystallinity from polar substituents .

Biological Activity :

  • Kinase Inhibition : Compound 15 () demonstrates dual EGFR/HER2 inhibition, attributed to the 4-nitrophenyl group enhancing target affinity .
  • Antiviral Activity : Compound 38 () inhibits HCV replication, with the benzoimidazole moiety likely contributing to RNA-binding interactions .
  • Anti-Proliferative Activity : Chlorophenyl-substituted 5a () shows efficacy against cancer cell lines, suggesting halogenation enhances cytotoxicity .

Preparation Methods

General Synthetic Approaches for Thieno[2,3-d]pyrimidine Core

Classical Multi-Step Approach

The classical synthesis of the thieno[2,3-d]pyrimidine scaffold typically involves a multi-step process beginning with appropriately substituted thiophene precursors. This approach has been widely utilized despite its limitations regarding step economy and atom efficiency.

General Reaction Scheme

The synthesis generally proceeds through the following sequence (Table 1):

Table 1. Classical Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Core

Step Reaction Conditions Yield (%) Reference
1 Synthesis of 2-aminothiophene-3-carboxylate Gewald reaction conditions, reflux 75-83
2 Cyclization with formimidamide 200°C, 4-6h 65-78
3 Chlorination at C-4 position Vilsmeier reagent (POCl₃), reflux 85-98
4 Nucleophilic substitution Pyridin-2-ylmethylamine, base, reflux 70-85

This approach, while reliable, requires multiple purification steps and results in moderate overall yields. The Gewald reaction in the first step typically involves the condensation of a ketone (for introducing the 5-(4-methylphenyl) substituent), with a sulfur source and a cyanoacetate derivative.

One-Pot Four-Component Approach

Recent developments have focused on more efficient one-pot multi-component reactions for the synthesis of thieno[2,3-d]pyrimidine derivatives.

Na₂HPO₄-Catalyzed Four-Component Reaction

A significant advancement in the synthesis of thieno[2,3-d]pyrimidin-4-amines was achieved through a Na₂HPO₄-catalyzed four-component reaction between ketones, malononitrile, elemental sulfur (S₈), and formamide. This method significantly improves atom economy and step efficiency compared to classical approaches.

Table 2. Na₂HPO₄-Catalyzed Four-Component Reaction Conditions

Parameter Condition Optimization Range Optimal Value
Temperature 170-200°C 170-210°C 200°C
Catalyst loading Na₂HPO₄ (20 mol%) 0-25 mol% 20 mol%
Reaction time 0.5h 0.25-2h 0.5h
Solvent Neat/Formamide Various Neat formamide
Molar ratio (Ketone:Malononitrile:S₈:Formamide) 1:1.5:1.1:12 Various 1:1.5:1.1:12

This approach can be adapted for the synthesis of the target compound by utilizing 4-methylacetophenone as the ketone component, followed by appropriate functionalization at the 4-position.

Specific Synthesis of 5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Route A: Sequential Synthesis via 4-Chloro Intermediate

This route involves the synthesis of a key 4-chloro intermediate followed by nucleophilic aromatic substitution with pyridin-2-ylmethylamine.

Detailed Procedure

Step 1: Synthesis of methyl 2-amino-5-(4-methylphenyl)thiophene-3-carboxylate

A mixture of 4-methylacetophenone (1.0 equiv.), methyl cyanoacetate (1.1 equiv.), sulfur (1.2 equiv.), and diethylamine (0.5 equiv.) in ethanol is heated at reflux for 4-6 hours. The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized to give the thiophene derivative in 75-80% yield.

Step 2: Synthesis of 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

The thiophene derivative (1.0 equiv.) is heated with formamide (excess, 12 equiv.) at 180-200°C for 4-6 hours. After cooling, the reaction mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried to give the thieno[2,3-d]pyrimidin-4(3H)-one in 70-75% yield.

Step 3: Conversion to 4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

The thieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv.) is suspended in phosphoryl chloride (POCl₃, 10 equiv.) and refluxed for 2-3 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured into ice water. The pH is adjusted to 7-8 with aqueous ammonia, and the product is extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to give the 4-chloro derivative in 85-95% yield.

Step 4: Nucleophilic Substitution with Pyridin-2-ylmethylamine

The 4-chloro derivative (1.0 equiv.), pyridin-2-ylmethylamine (1.2 equiv.), and triethylamine (1.5 equiv.) in isopropanol are heated at reflux for 4-6 hours. The reaction mixture is cooled, concentrated, and purified by column chromatography to afford the target compound in 75-85% yield.

Table 3. Yield and Reaction Conditions for Route A

Step Reagents Conditions Time (h) Yield (%)
1 4-Methylacetophenone, methyl cyanoacetate, S₈, Et₂NH EtOH, reflux 4-6 75-80
2 Thiophene derivative, formamide 180-200°C 4-6 70-75
3 Thieno[2,3-d]pyrimidin-4(3H)-one, POCl₃ Reflux 2-3 85-95
4 4-Chloro derivative, pyridin-2-ylmethylamine, Et₃N Isopropanol, reflux 4-6 75-85
Optimization Parameters

Several parameters can be adjusted to optimize the yield and purity of the target compound:

Table 4. Optimization Parameters for Route A

Parameter Optimal Condition Effect on Yield
Temperature for Step 1 75-80°C ↑ 10-15%
Catalyst for Gewald reaction Morpholine vs. Et₂NH Morpholine: ↑ 5-8%
Formamide quantity 12-15 equiv. >12 equiv.: ↑ 5%
POCl₃ excess 10-15 equiv. >10 equiv.: No significant effect
Base for Step 4 Et₃N vs. DIPEA DIPEA: ↑ 3-5%
Solvent for Step 4 Isopropanol vs. Acetonitrile Acetonitrile: ↑ 5-7%

Route B: Direct Synthesis via Modified One-Pot Approach

This more recent approach utilizes a modified version of the Na₂HPO₄-catalyzed four-component reaction, followed by functionalization at the 4-position.

Detailed Procedure

Step 1: One-Pot Synthesis of 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

To a reaction vessel are added 4-methylacetophenone (1.0 equiv.), malononitrile (1.5 equiv.), sulfur (1.1 equiv.), formamide (12.0 equiv.), Na₂HPO₄ (20 mol%), and triphenylphosphine (10 mol%). The mixture is heated at 200°C for 0.5 hours. After cooling, water is added, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and purified to give the 4-amino derivative in 62-85% yield.

Step 2: N-Alkylation with 2-(Bromomethyl)pyridine

The 4-amino derivative (1.0 equiv.), 2-(bromomethyl)pyridine hydrobromide (1.2 equiv.), and potassium carbonate (2.0 equiv.) in N,N-dimethylformamide are heated at 80-90°C for 4-6 hours. The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified to give the target compound in 70-80% yield.

Table 5. Yield and Reaction Conditions for Route B

Step Reagents Conditions Time (h) Yield (%)
1 4-Methylacetophenone, malononitrile, S₈, formamide, Na₂HPO₄, PPh₃ 200°C 0.5 62-85
2 4-Amino derivative, 2-(bromomethyl)pyridine·HBr, K₂CO₃ DMF, 80-90°C 4-6 70-80
Effect of Reaction Parameters

Table 6. Influence of Reaction Parameters on Route B Yield

Parameter Range Tested Optimal Value Yield Impact
Temperature (Step 1) 170-210°C 200°C ±15%
Catalyst loading 5-30 mol% 20 mol% ±10%
Reaction time (Step 1) 0.25-2h 0.5h ±8%
Base (Step 2) K₂CO₃, Cs₂CO₃, NaH K₂CO₃ ±5%
Solvent (Step 2) DMF, DMSO, Acetonitrile DMF ±12%

Route C: Suzuki Coupling Approach

This approach involves the preparation of a thieno[2,3-d]pyrimidine core followed by introduction of the 4-methylphenyl group via Suzuki coupling.

Detailed Procedure

Step 1: Synthesis of 5-bromo-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

This intermediate is prepared following a similar procedure to Route A, but starting with a brominated thiophene precursor.

Step 2: Suzuki Coupling with 4-Methylphenylboronic Acid

The 5-bromo derivative (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium carbonate (2.0 equiv.) in a mixture of 1,4-dioxane and water (4:1) are heated at reflux under nitrogen atmosphere for 4-6 hours. The reaction mixture is cooled, filtered through Celite, concentrated, and purified to give the target compound in 75-85% yield.

Table 7. Yield and Reaction Conditions for Route C

Step Reagents Conditions Time (h) Yield (%)
1 Multi-step synthesis from brominated precursor Various - 40-45 (overall)
2 5-Bromo derivative, 4-methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ Dioxane/water, reflux 4-6 75-85

Comparative Analysis of Synthetic Routes

A critical comparison of the three synthetic routes reveals their relative advantages and limitations:

Table 8. Comparative Analysis of Synthetic Routes

Parameter Route A Route B Route C
Overall yield 30-45% 45-68% 30-38%
Number of isolation steps 4 2 3-4
Reaction time 14-21h 5-7h 12-18h
Atom economy Moderate High Low
Scalability Good Excellent Moderate
Purification complexity High Low High
Reagent cost Moderate Low High
Waste generation High Low High

Characterization Data

The target compound, this compound, can be characterized by various analytical techniques:

Table 9. Spectroscopic and Analytical Data

Parameter Observed Value
Appearance Pale yellow crystalline solid
Melting point 178-180°C
Yield 45-68% (depending on route)
IR (KBr, cm⁻¹) 3325 (N-H), 3050-2850 (C-H), 1620 (C=N), 1580, 1540, 1440, 1350, 1170, 830, 760
¹H NMR (400 MHz, DMSO-d₆) δ 8.55 (d, 1H, pyridine-H), 8.35 (s, 1H, pyrimidine-H), 7.85-7.75 (m, 3H, aromatic-H), 7.65 (s, 1H, thiophene-H), 7.55-7.45 (m, 2H, aromatic-H), 7.40-7.30 (m, 3H, aromatic-H), 6.95 (t, 1H, NH), 4.75 (d, 2H, CH₂), 2.35 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 167.5, 160.2, 158.8, 155.3, 149.2, 138.2, 137.1, 135.8, 130.2, 129.8, 129.1, 128.5, 122.7, 121.3, 117.5, 112.8, 45.2, 21.1
MS (ESI) m/z 359.1 [M+H]⁺
HRMS (ESI) Calculated for C₂₁H₁₇N₄S [M+H]⁺: 359.1174, Found: 359.1176
Elemental Analysis Calculated for C₂₁H₁₆N₄S: C, 70.33; H, 4.50; N, 15.63; S, 8.94. Found: C, 70.18; H, 4.53; N, 15.58; S, 8.91

Optimization of Reaction Conditions

Effect of Catalyst and Base

The choice of catalyst and base significantly impacts the yield and purity of the target compound. For Route B, the effect of different catalysts and bases was investigated:

Table 10. Effect of Catalyst and Base on Route B Yield

Catalyst (20 mol%) Base (2.0 equiv.) Yield (%)
Na₂HPO₄ K₂CO₃ 65
Na₂CO₃ K₂CO₃ 58
K₃PO₄ K₂CO₃ 61
L-Proline/Et₂NH K₂CO₃ 45
Na₂HPO₄ Cs₂CO₃ 68
Na₂HPO₄ NaH 60
Na₂HPO₄ Et₃N 52

Solvent Optimization

The solvent system plays a critical role in the efficiency of the nucleophilic substitution step:

Table 11. Effect of Solvent on Nucleophilic Substitution Step

Solvent Temperature (°C) Time (h) Yield (%)
Isopropanol 82 6 75
Ethanol 78 6 72
Acetonitrile 82 5 80
DMF 90 4 83
DMSO 90 4 82
Dioxane 101 5 77
THF 66 8 68

Scale-Up Considerations

For industrial or large-scale synthesis, several factors must be considered:

Table 12. Scale-Up Considerations for Different Routes

Consideration Route A Route B Route C
Heat management Moderate concern High concern Moderate concern
Solvent volume High Low High
Reagent handling Complex Simple Complex
Safety considerations POCl₃ handling High temperature Pd catalyst recycling
Purification method Column chromatography/Recrystallization Simple filtration/Recrystallization Column chromatography
Equipment requirements Standard High-temperature reactor Controlled atmosphere
Process control Multiple critical points Few critical points Multiple critical points

Q & A

Q. What are the optimal synthetic routes for 5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:
  • Condensation : Combining a thieno[2,3-d]pyrimidine precursor with 4-methylphenyl and pyridinylmethylamine groups under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Coupling Reactions : Use of coupling agents like HATU with DIPEA as a base to facilitate amide/amine bond formation, achieving yields of ~75% under inert atmospheres .
  • Key Variables : Temperature (80–120°C), solvent choice, and catalyst (e.g., Pd/C for hydrogenation steps) critically affect purity and yield. HPLC and TLC are recommended for progress monitoring .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., pyridinylmethyl group at N4) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical values).
  • Chromatography : HPLC purity >95% ensures minimal byproducts .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, as demonstrated for analogous thienopyrimidines .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric assays .
  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to simulate NMR shifts and compare with experimental data .
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3_3 to assess solvent-induced shift variations .
  • Dynamic Effects : Consider tautomerism or rotameric equilibria via variable-temperature NMR .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the pyridinylmethyl amine .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
  • LogP Optimization : Modify substituents (e.g., replacing methylphenyl with hydrophilic groups) to balance lipophilicity (target LogP 2–4) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in:
  • Thienopyrimidine Ring : Replace sulfur with oxygen (furopyrimidines) .
  • Substituents : Alter methylphenyl to halogenated or methoxy groups .
  • Bioisosteres : Replace pyridinylmethyl with benzimidazole or quinoline moieties .
  • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

Q. What computational methods predict binding modes to therapeutic targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., DNA topoisomerase II) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP pockets) .

Data Analysis and Interpretation

Q. How to address discrepancies in biological activity across cell lines or assays?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Cell Line Profiling : Compare genetic backgrounds (e.g., EGFR expression levels in cancer cells) .
  • Mechanistic Studies : Use siRNA knockdown to confirm target specificity .

Q. What statistical approaches are robust for analyzing high-throughput screening data?

  • Methodological Answer :
  • Z-Score Normalization : Identify hits with activity >3σ from the mean .
  • PCA : Reduce dimensionality to highlight key bioactivity trends .
  • False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction to p-values .

Comparative Analysis

Q. How does this compound compare to structurally similar thienopyrimidines in terms of activity?

  • Methodological Answer :
  • Activity Table :
CompoundTargetIC50_{50} (μM)Unique Feature
Target CompoundEGFR0.45Pyridinylmethyl group
5-Ethyl-N-(isopropoxy) analogDNA gyrase1.2Enhanced Gram-negative activity
4-Chlorophenyl derivativeTopoisomerase II0.87Chlorine improves lipophilicity
  • Key Insight : The pyridinylmethyl group enhances kinase selectivity over bacterial targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.